cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide
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Overview
Description
cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide: is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 3 and 5 positions and a sulfone group at the 1,1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide typically involves the oxidation of cis-3,5-Dimethyl-thiomorpholine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide has several applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
- Acts as a precursor for the synthesis of more complex molecules .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiomorpholine: The parent compound without the methyl and sulfone groups.
3,5-Dimethyl-thiomorpholine: Lacks the sulfone group.
Thiomorpholine 1,1-dioxide: Lacks the methyl groups.
Comparison:
Uniqueness: cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide is unique due to the presence of both methyl groups and the sulfone group, which confer distinct chemical properties and reactivity.
Reactivity: The sulfone group makes it more reactive compared to thiomorpholine and 3,5-Dimethyl-thiomorpholine.
Properties
IUPAC Name |
(3R,5S)-3,5-dimethyl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-3-10(8,9)4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKRIHZFDSVSJC-OLQVQODUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CS(=O)(=O)C[C@@H](N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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